A Technical Guide to the Physicochemical Characteristics of 4-Amino-2-chloro-3-methylbenzonitrile Hydrochloride
A Technical Guide to the Physicochemical Characteristics of 4-Amino-2-chloro-3-methylbenzonitrile Hydrochloride
Abstract: This document provides a comprehensive technical overview of the physicochemical properties, analytical characterization, and handling guidelines for 4-Amino-2-chloro-3-methylbenzonitrile hydrochloride (CAS No: 864361-78-4). As a substituted benzonitrile, this compound represents a potentially valuable building block for medicinal chemistry and materials science. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed experimental protocols to support its application in a laboratory setting. We will delve into its chemical identity, methods for assessing its purity and structure, and critical safety protocols.
Chemical Identity and Structural Features
4-Amino-2-chloro-3-methylbenzonitrile hydrochloride is a bifunctional organic compound featuring an aniline core substituted with chloro, methyl, and nitrile groups. The hydrochloride salt form generally enhances stability and aqueous solubility compared to the free base. Understanding its precise chemical identity is the foundation for all subsequent experimental work.
The key structural attributes—an electron-donating amino group, an electron-withdrawing nitrile group, and sterically influencing methyl and chloro substituents—dictate its reactivity, polarity, and spectroscopic signature. These features make it a versatile intermediate for introducing a substituted cyanophenyl moiety in complex molecule synthesis.
Table 1: Chemical Identifiers and Computed Properties
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 864361-78-4 | [1][2] |
| Molecular Formula | C₈H₇ClN₂ · HCl (or C₈H₈Cl₂N₂) | [1][2] |
| Molecular Weight | 203.07 g/mol | [1] |
| InChIKey | KZGKFQGZLTWQKZ-UHFFFAOYSA-N | [2] |
| Appearance | Solid | [3] |
| Topological Polar Surface Area | 49.8 Ų | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Covalently-Bonded Unit Count | 2 |[1] |
Core Physicochemical Characterization
The physical properties of a compound dictate its behavior in various experimental settings, from reaction conditions to formulation and biological assays. Here, we outline the protocols for determining fundamental characteristics.
Solubility Assessment
Expert Insight: Solubility is a critical parameter, especially in drug discovery, as it directly impacts bioavailability and formulation feasibility. A kinetic solubility assay is a high-throughput method to quickly assess a compound's solubility profile across physiologically relevant and common laboratory solvents. The hydrochloride salt is expected to exhibit higher aqueous solubility than its free base due to the ionization of the amino group.
Protocol: Kinetic Solubility Determination by UV-Vis Spectroscopy
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Stock Solution Preparation: Prepare a high-concentration stock solution of the compound (e.g., 10 mM) in 100% Dimethyl Sulfoxide (DMSO).
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Solvent Plate Preparation: Dispense 198 µL of each test solvent (e.g., Water, Phosphate-Buffered Saline pH 7.4, 0.1 N HCl) into the wells of a 96-well UV-transparent microplate.
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Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to each well, resulting in a final concentration of 100 µM and a final DMSO concentration of 1%. This step should be performed rapidly to induce kinetic precipitation.
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Incubation and Measurement: Shake the plate for 2 hours at room temperature, protected from light.
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Analysis: Measure the absorbance of each well using a plate reader at the compound's λ_max. The solubility is determined by comparing the absorbance of the test wells to a standard curve prepared in a solvent where the compound is freely soluble (e.g., 50:50 Acetonitrile:Water). Wells with visible precipitation indicate insolubility at that concentration.
Thermal Properties (Melting Point)
Protocol: Melting Point Determination by DSC
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Sample Preparation: Accurately weigh 1-3 mg of the compound into a standard aluminum DSC pan. Crimp the pan with a lid.
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Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
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Thermal Program:
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Equilibrate the cell at 25°C.
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the expected melting point (e.g., 250°C).
-
Use an inert nitrogen gas purge (e.g., 50 mL/min) to prevent oxidative degradation.
-
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram.
Analytical Characterization for Structure and Purity
Confirming the structure and assessing the purity of a compound are non-negotiable steps in research and development. A multi-technique approach ensures the highest level of confidence.
Caption: Integrated workflow for compound analysis.
Chromatographic Purity (RP-HPLC)
Expert Insight: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for determining the purity of small organic molecules. A gradient elution method is crucial for separating the main compound from potential impurities that may have significantly different polarities. UV detection is suitable due to the aromatic nature of the benzonitrile core.
Protocol: Purity Determination by RP-HPLC-UV
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Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
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Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
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Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
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Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
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Detection Wavelength: 254 nm.
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Injection Volume: 10 µL of a 1 mg/mL sample solution (dissolved in 50:50 Water:Acetonitrile).
-
Gradient Program:
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0-2 min: 5% B
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2-17 min: 5% to 95% B
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17-20 min: 95% B
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20-21 min: 95% to 5% B
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21-25 min: 5% B (re-equilibration)
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Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
Caption: Standard experimental workflow for RP-HPLC analysis.
Structural Elucidation
Expert Insight: While purity is essential, confirming the chemical structure is equally critical. A combination of NMR, MS, and IR spectroscopy provides orthogonal data points that, when combined, leave no ambiguity about the compound's identity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum is expected to show distinct signals for the two aromatic protons (likely doublets), a singlet for the methyl group (around 2.2-2.5 ppm), and a broad singlet for the amine protons (NH₂), which may be exchangeable with D₂O. The hydrochloride salt may cause the amine protons to appear further downfield.
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¹³C NMR: The spectrum should reveal eight distinct carbon signals: four quaternary carbons (including the C-Cl, C-CH₃, C-NH₂, and C-CN), two aromatic CH carbons, the nitrile carbon (typically >115 ppm), and the methyl carbon (typically 15-25 ppm).
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Mass Spectrometry (MS):
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High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition. The measured monoisotopic mass should be within 5 ppm of the theoretical mass (202.0065 for the protonated free base, C₈H₈ClN₂⁺).[1] The presence of two chlorine atoms in the hydrochloride salt will produce a characteristic isotopic pattern (M, M+2, M+4 with ~9:6:1 ratio) that is invaluable for confirmation.
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-
Infrared (IR) Spectroscopy:
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This technique confirms the presence of key functional groups. Expect to see characteristic absorption bands:
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~2220-2240 cm⁻¹: Sharp, medium intensity peak for the nitrile (C≡N) stretch.
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~3300-3500 cm⁻¹: Two distinct bands for the primary amine (N-H) symmetric and asymmetric stretches.
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~1600-1650 cm⁻¹: Aromatic C=C bending vibrations.
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~700-850 cm⁻¹: C-Cl stretching vibration.
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Conceptual Synthesis Pathway
Expert Insight: Understanding the synthetic origin of a compound provides context for potential impurities. A plausible synthesis of 4-Amino-2-chloro-3-methylbenzonitrile could start from 2-chloro-3-methylaniline. The key transformations would involve protecting the amine, introducing the nitrile group (often via a Sandmeyer reaction on a diazonium salt derived from an initial amino group or by direct cyanation of a halogenated precursor), and subsequent manipulation of functional groups.
Caption: A plausible synthetic route for the target compound.
Safety, Handling, and Storage
Expert Insight: Proper handling and storage are paramount for laboratory safety and maintaining compound integrity. The information is derived from safety data sheets (SDS) of the compound and structurally related analogs.[4][5]
Table 2: GHS Hazard Summary
| Hazard Class | Statement | Source |
|---|---|---|
| Acute Toxicity, Oral | Harmful or Toxic if swallowed | [4][5] |
| Acute Toxicity, Dermal | Harmful or Toxic in contact with skin | [4] |
| Skin Corrosion/Irritation | Causes skin irritation | |
| Serious Eye Damage/Irritation | Causes serious eye irritation |
| Specific Target Organ Toxicity | May cause respiratory irritation | |
Handling and Personal Protective Equipment (PPE):
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Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.
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Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or OSHA 29 CFR 1910.133 standards.
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Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[6] Avoid all skin contact.
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Respiratory Protection: If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[4]
Storage:
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Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly closed to prevent moisture ingress.
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Store locked up, away from incompatible materials.[4] Recommended long-term storage is often at 2-8°C.[2]
Disposal:
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Dispose of the compound and its container at an approved waste disposal facility in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
Conclusion
4-Amino-2-chloro-3-methylbenzonitrile hydrochloride is a chemical intermediate with a well-defined structure and predictable physicochemical properties based on its functional groups. This guide provides the necessary framework for its confident use in a research setting, outlining robust protocols for characterization and ensuring safe handling practices. The combination of chromatographic and spectroscopic techniques described herein constitutes a self-validating system for confirming the identity, purity, and quality of this compound, enabling its successful application in advanced chemical synthesis.
References
-
4-Amino-2-chloro-3-methylbenzonitrile hydrochloride. (n.d.). PubChem. [Link]
-
4-AMINO-2-CHLORO-3-METHYL-BENZONITRILE HYDROCHLORIDE. (n.d.). SynPep. [Link]
-
Synthesis of 4-amino-3-chlorobenzonitrile. (n.d.). PrepChem.com. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 4-Amino-2-chloro-3-methyl-benzonitrile hydrochloride,864361-78-4-Amadis Chemical [amadischem.com]
- 3. 4-AMINO-2-CHLORO-3-METHYL-BENZONITRILE HYDROCHLORIDE | SynPep [synpep.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. chemicalbook.com [chemicalbook.com]
